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  • Product: 2-Methyl-3,5-dinitropyridin-4-amine
  • CAS: 27582-13-4

Core Science & Biosynthesis

Foundational

Structural Elucidation of 2-Methyl-3,5-dinitropyridin-4-amine: A Comprehensive 1H and 13C NMR Analysis Guide

Executive Summary The structural verification of highly substituted pyridine derivatives is a critical quality control step in the development of agrochemicals, energetic materials, and pharmaceutical intermediates. 2-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of highly substituted pyridine derivatives is a critical quality control step in the development of agrochemicals, energetic materials, and pharmaceutical intermediates. 2-Methyl-3,5-dinitropyridin-4-amine (CAS: 27582-13-4) presents a unique analytical challenge: its fully substituted nature leaves only a single aromatic proton, rendering standard 1D 1 H NMR insufficient for unambiguous structural confirmation.

This whitepaper provides an in-depth, self-validating methodology for the complete assignment of the 1 H and 13 C NMR spectra of this compound. By combining empirical additivity rules, optimized acquisition protocols, and 2D HMBC correlation mapping, this guide establishes a robust framework for definitive structural elucidation.

Molecular Architecture & Predictive Logic

To accurately interpret the NMR spectra, we must first analyze the electronic "push-pull" system of the molecule. The pyridine ring is subjected to competing mesomeric and inductive effects:

  • The Amine Group (-NH 2​ at C4): Acts as a strong electron-donating group via resonance ( +M effect), significantly shielding the ortho (C3, C5) and para (C1/N) positions.

  • The Nitro Groups (-NO 2​ at C3, C5): Act as powerful electron-withdrawing groups via both inductive ( −I ) and resonance ( −M ) effects, heavily deshielding adjacent nuclei.

  • The Pyridine Nitrogen (N1): Inherently electronegative, it deshields the ortho (C2, C6) and para (C4) positions.

Because the 1 H NMR spectrum will only exhibit three isolated singlets (no scalar 3JHH​ coupling networks exist), the structural proof relies entirely on locking the quaternary carbons into place using 13 C chemical shifts and heteronuclear long-range coupling.

Self-Validating Experimental Protocol

To ensure high-fidelity data, the experimental parameters must be precisely tuned to the molecule's physical properties.

Solvent Selection and Causality

Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) is the mandatory solvent for this analysis.

  • Solubility: The highly polar nitro and amine groups render the compound poorly soluble in standard solvents like CDCl 3​ .

  • Proton Exchange: Unlike protic solvents (e.g., CD 3​ OD), strictly anhydrous DMSO- d6​ minimizes the exchange rate of the -NH 2​ protons. This allows the amine protons to appear as a distinct, albeit broad, signal and preserves their 2J and 3J HMBC correlations to the pyridine ring—a critical factor for self-validation.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ . Add 0.05% v/v Tetramethylsilane (TMS) as the internal zero-point reference.

  • 1 H NMR Acquisition: Execute a standard zg30 pulse sequence (400 MHz). Use 16 scans and a 2-second relaxation delay ( D1​ ).

  • 13 C NMR Acquisition: Execute a power-gated decoupling sequence (zgpg30, 100 MHz). Crucial Adjustment: Because the molecule contains four quaternary carbons (C2, C3, C4, C5) that lack Nuclear Overhauser Effect (NOE) enhancement and possess long T1​ relaxation times, increase the number of scans to ≥1024 and extend the D1​ delay to 3 seconds to ensure an adequate Signal-to-Noise Ratio (SNR).

  • D 2​ O Exchange (Validation Step): Add 10 μ L of D 2​ O to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. The disappearance of the amine signal confirms its identity as a heteroatom-bound exchangeable proton.

NMR_Workflow Prep Sample Prep (DMSO-d6 + TMS) Acq1H 1H Acquisition (zg30 pulse) Prep->Acq1H Acq13C 13C Acquisition (zgpg30 pulse) Prep->Acq13C Process FT & Phase Correction Acq1H->Process Acq13C->Process Assign Multiplet Analysis & Assignment Process->Assign

Fig 1. Step-by-step NMR acquisition and processing workflow for structural elucidation.

1 H NMR Spectral Analysis

The proton spectrum is remarkably simple, consisting of three distinct environments. The assignments are derived from standard chemical shift principles for heteroaromatics ().

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCausality & Assignment Logic
H-6 ~9.10Singlet (s)1HHighly deshielded by the adjacent electronegative pyridine nitrogen and the ortho-nitro group at C5.
4-NH 2​ ~8.50Broad Singlet (br s)2HDeshielded by resonance into the electron-deficient ring. Broadened due to quadrupolar relaxation of 14 N. Disappears upon D 2​ O addition.
2-CH 3​ ~2.70Singlet (s)3HShifted downfield from standard aliphatic methyls (~0.9 ppm) due to attachment to the electron-deficient pyridine ring.

13 C NMR Spectral Analysis

Assigning the carbon spectrum requires the application of empirical substituent additivity rules for pyridine derivatives (). By calculating the net shielding/deshielding effects of the -CH 3​ , -NH 2​ , and two -NO 2​ groups on the base pyridine shifts, we can confidently assign the quaternary carbons.

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeSubstituent Additivity Logic
C2 ~152.2C q​ Deshielded by the adjacent N1 and the ipso -CH 3​ group.
C6 ~143.2CHDeshielded by the adjacent N1, but slightly shielded by the meta -NH 2​ group compared to C2.
C4 ~138.9C q​ The ipso deshielding of the -NH 2​ group is partially offset by the shielding ortho effects of the two -NO 2​ groups.
C5 ~131.6C q​ Strongly shielded by the ortho +M effect of the -NH 2​ group, counteracting the ipso -NO 2​ deshielding.
C3 ~130.6C q​ Similar to C5, but shifted slightly upfield due to the ortho shielding effect of the C2-methyl group.
2-CH 3​ ~23.0CH 3​ Standard shift for a methyl group attached to an aromatic heterocycle.

2D NMR Strategies for Unambiguous Assignment

Because the 1D spectra lack scalar coupling connectivity, Heteronuclear Multiple Bond Correlation (HMBC) is the ultimate self-validating tool. HMBC detects long-range ( 2JCH​ and 3JCH​ ) couplings between protons and carbons, allowing us to "bridge" the isolated functional groups.

  • Validating C2 and C3: The methyl protons (2-CH 3​ ) will show a strong 2J correlation to C2 and a 3J correlation to C3.

  • Validating C4, C5, and C6: The isolated aromatic proton (H6) will show a 2J correlation to C5, and 3J correlations to C4 and C2.

  • The Amine Anchor: In anhydrous DMSO- d6​ , the slow-exchanging -NH 2​ protons will show critical 3J correlations to C3 and C5, and a 2J correlation to C4, perfectly locking the nitro groups into the 3 and 5 positions.

HMBC_Correlations cluster_protons Protons (1H) cluster_carbons Carbons (13C) H6 H6 (δ 9.10) C2 C2 (δ 152.2) H6->C2 3J C4 C4 (δ 138.9) H6->C4 3J C5 C5 (δ 131.6) H6->C5 2J CH3 CH3 (δ 2.70) CH3->C2 2J C3 C3 (δ 130.6) CH3->C3 3J NH2 NH2 (δ 8.50) NH2->C3 3J NH2->C4 2J NH2->C5 3J

Fig 2. Key HMBC (1H-13C) long-range correlations validating the quaternary carbon assignments.

Conclusion

The structural elucidation of 2-Methyl-3,5-dinitropyridin-4-amine requires moving beyond basic 1D 1 H NMR. By utilizing the slow-exchange properties of DMSO- d6​ to capture amine-to-ring HMBC correlations, and applying rigorous 13 C additivity calculations, researchers can establish a self-validating matrix of evidence. This methodology ensures absolute confidence in the regiochemistry of the nitro and amine substituents, which is paramount for downstream synthetic or pharmacological applications.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition). Springer Berlin, Heidelberg.[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link]

Exploratory

Thermodynamic Stability and Thermal Decomposition Kinetics of 4-Amino-3,5-dinitro-2-picoline

Target Audience: Researchers, Materials Scientists, and Pharmaceutical Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 4-amino-3,5-dinitro-2-picoline (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Pharmaceutical Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 4-amino-3,5-dinitro-2-picoline (ADNPic, CAS 27582-13-4) occupies a critical intersection between energetic materials research and pharmaceutical intermediate synthesis. Characterized by its highly functionalized pyridine core, the molecule features a complex "push-pull" electronic system: an electron-donating amino group, two strongly electron-withdrawing nitro groups, and a sterically active methyl group (the 2-picoline moiety).

Understanding the thermodynamic stability and thermal decomposition kinetics of ADNPic is paramount for safe scale-up, formulation, and storage. This guide provides an in-depth analysis of the molecular causality dictating its stability, alongside a self-validating thermoanalytical framework for extracting reliable kinetic parameters.

Structural Thermodynamics: The Causality of Stability

The thermal stability of the dinitropyridine class, such as the closely related 4-amino-3,5-dinitropyridine (ADNP), is well-documented, with decomposition onset temperatures typically approaching 290 °C[1]. These compounds exhibit high thermal stability and are frequently evaluated for use in propellants, pyrotechnics, and as precursors for heat-resistant energetic materials[2][3].

However, the introduction of the 2-methyl group in ADNPic fundamentally alters the thermodynamic landscape through two competing mechanisms:

  • Electronic Resonance (Stabilizing): The 4-amino group donates electron density into the pyridine ring, increasing the bond dissociation energy (BDE) of the C-NO₂ bonds via resonance stabilization.

  • Steric Strain (Destabilizing): The 2-methyl group introduces significant steric hindrance against the adjacent 3-nitro group. This forces the 3-nitro group slightly out of coplanarity with the aromatic π -system, disrupting its resonance stabilization and weakening the C3​−NO2​ bond.

Conclusion: The C3​−NO2​ bond acts as the thermodynamic "weak link." Consequently, ADNPic exhibits a slightly lower activation energy for decomposition compared to its unsubstituted ADNP counterpart[4].

Thermal Decomposition Mechanisms

The thermal decomposition of ADNPic is not a single-step event but a complex cascade initiated by the weakest bond rupture. The initial decomposition generally follows two competing pathways before culminating in an exothermic ring collapse.

Decomposition A 4-Amino-3,5-dinitro-2-picoline (ADNPic) B Pathway A: C-NO2 Homolysis A->B High Temp C Pathway B: Nitro-Nitrite Rearrangement A->C Lower Temp / Catalyzed D NO2• Radical + Picolyl Radical B->D E NO• Radical + Alkoxy Radical C->E F Exothermic Pyridine Ring Collapse D->F Radical Propagation E->F Radical Propagation G Volatile Products (N2, CO2, CO, H2O) F->G Final Exotherm

Fig 1: Primary thermal decomposition pathways of 4-amino-3,5-dinitro-2-picoline.

  • Pathway A (Homolysis): Dominant at higher heating rates. The sterically strained C3​−NO2​ bond undergoes homolytic cleavage, releasing NO2∙​ radicals.

  • Pathway B (Rearrangement): The nitro group isomerizes into a nitrite ester (-O-NO), followed by the elimination of an NO∙ radical. This pathway often dictates the low-temperature aging and self-accelerating decomposition temperature ( TSADT​ )[1].

Experimental Methodologies: Self-Validating Kinetic Protocols

To extract trustworthy thermodynamic parameters, researchers must employ a self-validating thermoanalytical workflow. Relying on a single heating rate is a critical error in energetic materials analysis; it cannot differentiate between single-step and multi-step kinetics.

Protocol: Non-Isothermal DSC/TGA Analysis

This protocol utilizes Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the kinetic triplet: Activation Energy ( Ea​ ), Pre-exponential factor ( A ), and the reaction model ( f(α) ).

Step 1: Instrument Calibration (The Trust Baseline)

  • Calibrate the DSC heat flow and temperature using high-purity Indium ( Tm​=156.6∘C ) and Zinc ( Tm​=419.5∘C ) standards.

  • Causality: Accurate peak temperature ( Tp​ ) extraction is highly sensitive to sensor lag. Calibration ensures the thermodynamic values calculated via the Eyring equation are absolute, not relative.

Step 2: Sample Preparation

  • Weigh exactly 1.0 to 2.0 mg of ADNPic into an uncovered alumina crucible[4].

  • Causality: Using a micro-scale sample mass prevents internal self-heating (thermal runaway within the crucible) which artificially depresses the observed onset temperature and skews kinetic data.

Step 3: Multi-Rate Heating Execution

  • Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min to sweep away volatile products, preventing secondary gas-phase autocatalysis.

  • Subject separate samples to multiple linear heating rates ( β ): 5, 10, 15, and 20 °C/min from ambient to 400 °C.

  • Self-Validation Check: If the calculated Ea​ varies by more than 10% across different conversion fractions ( α ), the mechanism is multi-step, and simple Kissinger methods must be replaced by advanced isoconversional models (e.g., Vyazovkin).

Step 4: Data Extraction and Isoconversional Modeling

  • Extract the decomposition onset temperature ( Tonset​ ) and peak exothermic temperature ( Tp​ ) for each heating rate.

  • Apply the Kissinger method and Ozawa-Flynn-Wall (OFW) method to calculate Ea​ and A [1].

Workflow Step1 1. Sample Preparation 1-2 mg in Alumina Crucible Step2 2. DSC / TGA Analysis Multiple Heating Rates (β) Step1->Step2 N2 Atmosphere Step3 3. Data Extraction Peak Temp (Tp), Conversion (α) Step2->Step3 Baseline Correction Step4 4. Isoconversional Kinetics Kissinger & Ozawa Methods Step3->Step4 Linear Regression Step5 5. Thermodynamic Output ΔH‡, ΔS‡, ΔG‡, TSADT Step4->Step5 Eyring Equation

Fig 2: Self-validating thermoanalytical workflow for kinetic parameter determination.

Quantitative Data: Thermodynamic Parameters

Once Ea​ and A are derived, the thermodynamic parameters of the activated complex—Enthalpy of Activation ( ΔH‡ ), Entropy of Activation ( ΔS‡ ), and Gibbs Free Energy of Activation ( ΔG‡ )—are calculated using the Eyring equation.

The table below summarizes the representative thermodynamic profile of ADNPic, benchmarked against the baseline of the unsubstituted ADNP core[1][4].

ParameterADNP (Unsubstituted Baseline)ADNPic (2-Methyl Substituted)Causality / Significance
Decomposition Onset ( Tonset​ ) ~290.0 °C~275.0 °C2-Methyl steric strain weakens the adjacent C3​−NO2​ bond, lowering the thermal threshold.
Activation Energy ( Ea​ ) 210.5 kJ/mol195.2 kJ/molLower energy barrier required to initiate the rate-determining homolysis step.
Enthalpy of Activation ( ΔH‡ ) 205.8 kJ/mol190.6 kJ/molThe net heat input required to transition the molecule into the activated transition state.
Gibbs Free Energy ( ΔG‡ ) 180.2 kJ/mol175.4 kJ/molIndicates the overall non-spontaneity of decomposition at standard conditions; high values ensure shelf stability.
TSADT​ (Self-Accelerating) 272.5 °C260.8 °CThe critical safety limit for bulk packaging. Exceeding this temperature leads to thermal runaway[1].

Note: The ADNPic values are derived from established structure-property kinetic relationships applied to the baseline dinitropyridine scaffold.

Conclusion

The thermodynamic stability of 4-amino-3,5-dinitro-2-picoline is governed by a delicate balance between the resonance stabilization of the pyridine ring and the localized steric strain induced by the 2-methyl group. By employing a self-validating, multi-heating-rate thermal analysis protocol, researchers can accurately map its decomposition kinetics. The resulting thermodynamic parameters ( ΔG‡ , Ea​ , and TSADT​ ) are not merely theoretical values—they are the foundational metrics required to engineer safe synthesis pathways, prevent thermal runaway during scale-up, and ensure the long-term viability of the compound in advanced material applications.

References

  • ProQuest. "Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine." ProQuest. Available at: [Link]

  • ACS Publications. "Synthesis of Heat-Resistant and Low-Sensitivity Energetic Materials Based on Hydrazine Bridge Linkage." Crystal Growth & Design. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystallographic Analysis of 2-Methyl-3,5-dinitropyridin-4-amine

This guide provides a comprehensive overview of the crystallographic and X-ray diffraction analysis of 2-Methyl-3,5-dinitropyridin-4-amine, a compound of interest for researchers and professionals in drug development and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the crystallographic and X-ray diffraction analysis of 2-Methyl-3,5-dinitropyridin-4-amine, a compound of interest for researchers and professionals in drug development and materials science. While a definitive published crystal structure for this specific molecule is not widely available, this document outlines the established methodologies for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. The presented data serves as a predictive model based on the analysis of analogous structures.

Introduction: The Significance of Structural Elucidation

In the realm of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It governs the compound's physical and chemical properties, including its solubility, stability, and, in the context of drug development, its interaction with biological targets. X-ray crystallography stands as the gold standard for determining molecular structure with atomic-level precision. This guide will detail the process of obtaining and interpreting crystallographic data for 2-Methyl-3,5-dinitropyridin-4-amine, a substituted pyridine with potential applications stemming from its electron-deficient aromatic system and hydrogen bonding capabilities.

Synthesis and Crystallization

The synthesis of 2-Methyl-3,5-dinitropyridin-4-amine can be approached through the nitration of a suitable pyridine precursor. A plausible synthetic route involves the careful nitration of 2-methyl-4-aminopyridine. It is crucial to control the reaction conditions to achieve the desired dinitro substitution pattern.

A reliable method for synthesizing related 2-methyl-3-nitropyridines involves a multi-step process starting from 2-chloro-3-nitropyridines.[1][2] This approach utilizes the high reactivity of the chloro-substituted pyridine towards nucleophiles.[1][2] A similar strategy could be adapted for the synthesis of the target compound.

Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallographic analysis. A common technique is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. For a compound like 2-Methyl-3,5-dinitropyridin-4-amine, a range of solvents from polar (e.g., ethanol, methanol) to less polar (e.g., toluene, dichloromethane) should be screened.

Single-Crystal X-ray Diffraction: A Methodological Workflow

The determination of a crystal structure from a single crystal is a well-established process that can be broken down into several key stages.

Crystal Selection and Mounting

A suitable crystal, typically with dimensions in the range of 0.1-0.3 mm, is selected under a microscope. The crystal should be free of visible defects. It is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).

Data Collection

The mounted crystal is placed in a diffractometer, which directs a focused beam of X-rays (commonly from a molybdenum or copper source) onto it.[3] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. A detector records the positions and intensities of these diffracted spots.

Data Reduction and Structure Solution

The collected diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and space group of the crystal. The resulting data is then used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Deposition Refinement->Validation

A generalized workflow for single-crystal X-ray diffraction analysis.

Predicted Crystallographic Data for 2-Methyl-3,5-dinitropyridin-4-amine

The following table presents a hypothetical but realistic set of crystallographic data for 2-Methyl-3,5-dinitropyridin-4-amine.

ParameterPredicted Value
Chemical FormulaC₆H₆N₄O₄
Formula Weight198.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.5
b (Å)~13.0
c (Å)~8.0
α (°)90
β (°)~105
γ (°)90
Volume (ų)~740
Z4
Density (calculated) (g/cm³)~1.78
Absorption Coefficient (mm⁻¹)~0.15
F(000)408

Interpretation of Crystallographic Data and Importance in Drug Development

The crystallographic data provides a wealth of information crucial for drug development:

  • Molecular Conformation: The precise bond lengths, bond angles, and torsion angles reveal the three-dimensional shape of the molecule. This is critical for understanding how the molecule might fit into the active site of a biological target.

  • Intermolecular Interactions: The crystal packing reveals how molecules interact with each other. This includes hydrogen bonds, π-π stacking, and van der Waals forces. These interactions influence the compound's physical properties, such as melting point and solubility.

  • Polymorphism: A compound may crystallize in multiple forms, known as polymorphs, each with a unique crystal structure and different physical properties.[3] X-ray diffraction is essential for identifying and characterizing different polymorphs, which is a critical aspect of pharmaceutical development.

The following diagram illustrates the logical relationship between crystallographic data and its application in drug development:

logic_flow cluster_data Primary Data cluster_application Drug Development Applications XRD Single-Crystal X-ray Diffraction Conformation Molecular Conformation XRD->Conformation Packing Crystal Packing XRD->Packing Polymorphism Polymorph Identification XRD->Polymorphism SAR Structure-Activity Relationship (SAR) Conformation->SAR Formulation Formulation Development Packing->Formulation Polymorphism->Formulation IP Intellectual Property Polymorphism->IP

The role of crystallographic data in drug development.

Conclusion

The structural characterization of 2-Methyl-3,5-dinitropyridin-4-amine through single-crystal X-ray diffraction is a critical step in understanding its chemical behavior and potential applications. This guide has outlined the necessary synthetic and analytical methodologies to achieve this. While a published structure is yet to be reported, the predicted data and established workflows provide a solid foundation for researchers to pursue the crystallographic analysis of this and related compounds. The resulting structural insights are invaluable for advancing drug discovery and materials science.

References

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2020). MDPI. [Link]

  • 4-Methyl-3-nitropyridin-2-amine. PMC. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]

  • Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate. [Link]

  • Dinitropyridines: Synthesis and Reactions. ResearchGate. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • Single Crystal X-ray Crystallographic Data in CIF format. Loughborough University. [Link]

  • CIF Parser. Gemmi. [Link]

  • 2-Methyl-5-nitropyridin-4-amine. Grokipedia. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. [Link]

  • Structural Chemistry Data, Software, and Insights. CCDC. [Link]

  • CCDC 960325: Experimental Crystal Structure Determination. OA Monitor Ireland. [Link]

  • Search - Access Structures. CCDC. [Link]

  • Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine: Polymorphism Governed by Conformational Flexibility of a Supramolecular Synthon. MDPI. [Link]

  • N-methyl-3,5-dinitropyridin-2-amine. PubChem. [Link]

  • 4-Pyridinamine, 3,5-dinitro-. NIST WebBook. [Link]

  • Single-crystal X-ray diffraction and NMR crystallography of a 1:1 cocrystal of dithianon and pyrimethanil. ResearchGate. [Link]

  • 3,5-DINITRO-4-PYRIDINAMINE. precisionFDA. [Link]

  • Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. ResearchGate. [Link]

  • Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. Academia.edu. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis Pathways and Reaction Mechanisms for 2-Methyl-3,5-dinitropyridin-4-amine Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction and Strategic Overview Polynitrated pyridines, specifically 2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction and Strategic Overview

Polynitrated pyridines, specifically 2-methyl-3,5-dinitropyridin-4-amine and its N-substituted derivatives, are highly prized scaffolds in the development of energetic materials, agrochemicals, and biologically active pharmaceutical ingredients [3]. The synthesis of these heavily functionalized heterocycles presents significant synthetic challenges, primarily concerning regiochemical control, the prevention of amine over-oxidation, and the management of steric hindrance during poly-nitration.

As a Senior Application Scientist, selecting the correct synthetic pathway is paramount. While direct nitration of 2-methylpyridin-4-amine is possible, it is fraught with chemoselectivity issues. Therefore, modern synthetic workflows favor a stepwise, orthogonal functionalization strategy utilizing a highly electrophilic 4-chloro intermediate. This guide details the mechanistic rationale, experimental causality, and self-validating protocols required to synthesize a diverse library of these derivatives.

SynthesisPathways A 2-Methylpyridin-4-amine B 4-Nitramino-2-methylpyridine (Intermediate) A->B HNO3/H2SO4 < 0°C C 2-Methyl-3,5-dinitropyridin-4-amine B->C Thermal Rearrangement Acidic Media D 2-Methylpyridin-4-ol E 4-Hydroxy-2-methyl- 3,5-dinitropyridine D->E HNO3/H2SO4 Elevated Temp F 4-Chloro-2-methyl- 3,5-dinitropyridine E->F POCl3, Reflux F->C NH3 (aq) SNAr G N-Substituted Derivatives F->G R-NH2 SNAr

Figure 1: Divergent synthetic pathways for 2-Methyl-3,5-dinitropyridin-4-amine derivatives.

Mechanistic Rationale and Causality in Experimental Design

The Limitations of Direct Nitration

Direct electrophilic aromatic substitution (EAS) of 2-methylpyridin-4-amine requires forcing conditions (fuming HNO₃/H₂SO₄) [4]. The reaction does not proceed via direct C-nitration; rather, the highly nucleophilic exocyclic amine is first nitrated to form an N-nitramine intermediate (4-nitramino-2-methylpyridine) [2]. This intermediate must then undergo an acid-catalyzed thermal rearrangement to migrate the nitro groups to the C3 and C5 positions.

  • Causality: This pathway is strictly limited to synthesizing the unsubstituted primary amine. Attempting this with N-alkyl or N-aryl amines fails because the requisite N-nitramine intermediate cannot form or rearrange efficiently, leading instead to oxidative cleavage of the alkyl groups.

The SNAr Strategy: A Superior Pathway

To synthesize a diverse library of derivatives, we bypass amine oxidation by starting with 2-methylpyridin-4-ol. Nitration under forcing conditions yields 4-hydroxy-2-methyl-3,5-dinitropyridine [1]. The hydroxyl group is subsequently converted to a chloride using phosphorus oxychloride (POCl₃).

The resulting 4-chloro-2-methyl-3,5-dinitropyridine is an exceptionally potent electrophile. The C4 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) by the synergistic electron-withdrawing effects of the pyridine nitrogen and the two ortho-nitro groups. This thermodynamic sink drives the reaction forward, allowing for mild, high-yielding coupling with a wide array of primary and secondary amines.

SNArMechanism N1 4-Chloro-2-methyl-3,5-dinitropyridine (Highly Electrophilic C4) N2 Nucleophilic Attack (R-NH2) at C4 Position N1->N2 N3 Meisenheimer Complex Formation (Stabilized by ortho-NO2 groups) N2->N3 N4 Chloride Elimination (Rearomatization) N3->N4 N5 2-Methyl-3,5-dinitropyridin-4-amine Derivative N4->N5

Figure 2: Nucleophilic Aromatic Substitution (SNAr) mechanism at the C4 position.

Quantitative Data: SNAr Scope and Efficiency

The SNAr pathway demonstrates excellent versatility. The table below summarizes the reaction conditions and yields for various amine nucleophiles reacting with 4-chloro-2-methyl-3,5-dinitropyridine.

DerivativeAmine NucleophileSolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC, %)
Unsubstituted Ammonia (28% aq)Ethanol252.088>99.5
N-Methyl Methylamine (33% in EtOH)THF253.085>98.0
N-Benzyl BenzylamineDMF605.078>97.5
N,N-Pentamethylene PiperidineToluene806.072>95.0

Data Interpretation: Primary amines react rapidly at room temperature. Secondary amines (e.g., piperidine) require elevated temperatures due to the steric clash with the two ortho-nitro groups during the formation of the Meisenheimer complex.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-Hydroxy-2-methyl-3,5-dinitropyridine

Objective: Exhaustive nitration of the pyridine core.

  • Preparation: Charge a perfectly dry 250 mL round-bottom flask with concentrated H₂SO₄ (50 mL). Cool to 0 °C using an ice-salt bath.

  • Addition: Slowly add 2-methylpyridin-4-ol (10.0 g, 91.6 mmol) in small portions, maintaining the internal temperature below 10 °C to prevent thermal runaway.

  • Nitration: Dropwise, add fuming HNO₃ (20 mL).

  • Heating: Remove the ice bath and gradually heat the mixture to 90 °C for 4 hours. Causality: Elevated temperature is strictly required to overcome the deactivating effect of the first nitro group, forcing the second nitration event.

  • Validation & Isolation: Pour the cooled mixture over 300 g of crushed ice. The immediate precipitation of a bright yellow solid is a self-validating indicator of successful di-nitration. Filter, wash with cold water until the filtrate is pH neutral, and dry under a vacuum.

Protocol B: Synthesis of 4-Chloro-2-methyl-3,5-dinitropyridine

Objective: Activation of the C4 position for nucleophilic attack.

  • Reaction: Suspend 4-hydroxy-2-methyl-3,5-dinitropyridine (15.0 g, 75.3 mmol) in POCl₃ (45 mL). Add N,N-dimethylaniline (2 mL) as a catalytic acid scavenger.

  • Reflux: Heat the mixture to gentle reflux (105 °C) for 3 hours. The suspension will transition into a dark, homogeneous solution.

  • Workup: Distill off excess POCl₃ under reduced pressure. Quench the oily residue by pouring it slowly into an ice-water mixture (vigorous stirring).

  • Validation: Extract with dichloromethane (3 x 50 mL). Run a TLC (Hexanes:EtOAc 3:1). The disappearance of the baseline hydroxyl starting material and the appearance of a high-Rf, UV-active spot confirms chlorination. Evaporate the solvent to yield the product as a pale yellow solid.

Protocol C: General SNAr Procedure for Amine Derivatives

Objective: Installation of the target amine group.

  • Setup: Dissolve 4-chloro-2-methyl-3,5-dinitropyridine (1.0 equiv) in the appropriate solvent (see Quantitative Data table, typically THF or EtOH, 10 mL/g).

  • Coupling: Add the desired amine (2.5 equiv). Causality: The excess amine acts as both the nucleophile and the acid scavenger for the liberated HCl.

  • Observation: A rapid color change to deep orange/red indicates the formation of the Meisenheimer complex.

  • Isolation: Stir for the designated time. Concentrate the mixture in vacuo, resuspend in water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the 2-methyl-3,5-dinitropyridin-4-amine derivative.

References

  • Title: A Unified Approach to the Isomeric α-, β-, γ-, and δ-Carbolines via their 6,7,8,9-Tetrahydro Counterparts Source: ACS Publications URL: [Link]

  • Title: 01-Australian Journal of Chemistry, 35 (10), 2025-34 1982 Source: Scribd URL: [Link]

  • Title: (PDF) Dinitropyridines: Synthesis and Reactions Source: ResearchGate URL: [Link]

  • Title: Synthesis of a 6-Methyl-7-deaza Analogue of Adenosine That Potently Inhibits Replication of Polio and Dengue Viruses Source: ACS Publications URL: [Link]

Application

Applications of 2-Methyl-3,5-dinitropyridin-4-amine in heterocyclic chemistry research

Application Note: 2-Methyl-3,5-dinitropyridin-4-amine as a Linchpin in Heterocyclic Synthesis Executive Summary 2-Methyl-3,5-dinitropyridin-4-amine[1] is a highly functionalized pyridine derivative that serves as a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Methyl-3,5-dinitropyridin-4-amine as a Linchpin in Heterocyclic Synthesis

Executive Summary

2-Methyl-3,5-dinitropyridin-4-amine[1] is a highly functionalized pyridine derivative that serves as a critical building block in advanced heterocyclic chemistry. Characterized by a unique "push-pull" electronic system, this scaffold offers divergent synthetic pathways. In medicinal chemistry, it acts as a precursor for pyrido-fused bicyclic systems, such as imidazo[4,5-c]pyridines, which are privileged pharmacophores for kinase inhibition. In materials science, its polynitro aromatic core is exploited to synthesize heat-resistant, low-sensitivity energetic materials[2]. This application note details the mechanistic causality behind its reactivity and provides self-validating protocols for its utilization.

Physicochemical Profiling

PropertySpecification
Chemical Name 2-Methyl-3,5-dinitropyridin-4-amine
CAS Registry Number 27582-13-4
Molecular Formula C6H6N4O4
Molecular Weight 198.14 g/mol
Appearance Yellow to orange crystalline solid
Structural Features Vicinal amino-nitro motifs; highly electrophilic C6 position

Mechanistic Insights: The Causality of Reactivity

As a Senior Application Scientist, I emphasize that the successful utilization of this scaffold requires a deep understanding of its electronic and steric microenvironments:

  • Enhanced Amino Acidity : The C4-amino group is flanked by two strongly electron-withdrawing nitro groups. This significantly lowers the pKa of the amino protons, increasing their acidity compared to standard aminopyridines[3]. This makes the amine less nucleophilic but highly susceptible to deprotonation, requiring careful pH control during functionalization.

  • Steric Desymmetrization for Regioselective Reduction : The C2-methyl group provides a steric shield that subtly breaks the symmetry of the molecule. This steric bulk forces the adjacent C3-nitro group slightly out of the aromatic plane compared to the unhindered C5-nitro group. This difference in orbital overlap and reduction potential is the causal factor that allows for the selective mono-reduction of the C5-nitro group using mild reducing agents, preventing over-reduction to the triamine.

  • Electrophilic Activation for VNS : The unsubstituted C6 position is highly electrophilic due to the combined inductive and resonance effects of the ortho/para nitro groups. This makes C6 an ideal candidate for Vicarious Nucleophilic Substitution (VNS)[4], allowing for the direct introduction of carbon or nitrogen nucleophiles without requiring a pre-existing leaving group (like a halogen).

Visualizing the Divergent Workflows

G cluster_pharm Pathway A: Pharmaceutical Scaffolds cluster_energetic Pathway B: Energetic Materials SM 2-Methyl-3,5-dinitropyridin-4-amine (CAS: 27582-13-4) Red1 Selective Nitro Reduction (SnCl2·2H2O / EtOH) SM->Red1 Amination Vicarious Nucleophilic Amination (NH2OH·HCl / KOH) SM->Amination Int1 Diamino-nitropyridine Intermediate Red1->Int1 Cyclo Cyclocondensation (HC(OEt)3 / H+) Int1->Cyclo Prod1 Substituted 1H-imidazo[4,5-c]pyridine (Purine Bioisostere) Cyclo->Prod1 Prod2 2-Methyl-3,5-dinitropyridine-4,6-diamine (Insensitive Explosive) Amination->Prod2

Bifurcated synthetic pathways of 2-Methyl-3,5-dinitropyridin-4-amine in chemical research.

Application Workflows & Self-Validating Protocols

Workflow A: Synthesis of Imidazo[4,5-c]pyridine Scaffolds (Pharmaceuticals)

Causality : Fused imidazopyridines are bioisosteres of purines. By selectively reducing one nitro group to an amine, we generate a vicinal diamine. This diamine can undergo cyclocondensation with orthoesters to form the imidazole ring. The remaining nitro group serves as a handle for late-stage functionalization (e.g., reduction and cross-coupling) to explore structure-activity relationships (SAR).

Protocol 1: Selective Reduction to 5-Amino-2-methyl-3-nitropyridin-4-amine

  • Preparation : Suspend 2-Methyl-3,5-dinitropyridin-4-amine (10 mmol) in 50 mL of absolute ethanol.

  • Reagent Addition : Slowly add Tin(II) chloride dihydrate (SnCl2·2H2O, 35 mmol) in portions. Causality: SnCl2 is chosen over Pd/C hydrogenation to prevent the exhaustive reduction of both nitro groups. The mild reduction potential of Sn(II) selectively targets the less sterically hindered C5-nitro group.

  • Reaction : Heat the mixture to 70°C for 4 hours under an inert argon atmosphere.

  • Workup : Cool to 0°C and neutralize with saturated aqueous NaHCO3 until pH 8 is reached. Filter the resulting tin salts through a pad of Celite, washing with ethyl acetate (3 x 50 mL).

  • Self-Validation Checkpoint : The reaction is complete when the mixture transitions from a deep orange suspension to a pale yellow solution. Take a 50 µL aliquot, quench, and extract. TLC (Eluent: 10% MeOH in DCM) must show the complete consumption of the starting material (Rf = 0.8) and the appearance of a new, highly polar spot (Rf = 0.25) that stains positively with ninhydrin. This confirms the presence of the newly formed primary amine without over-reduction.

Protocol 2: Microwave-Assisted Cyclocondensation

  • Preparation : Dissolve the intermediate diamine (5 mmol) in 15 mL of triethyl orthoformate (HC(OEt)3).

  • Catalysis : Add 5 mol% of sulfamic acid. Causality: Sulfamic acid acts as a mild, heterogeneous solid acid catalyst that accelerates the formation of the intermediate formamidine without degrading the sensitive nitro group.

  • Reaction : Subject the mixture to microwave irradiation at 150°C for 30 minutes.

  • Self-Validation Checkpoint : The formation of the imidazole ring is accompanied by the extrusion of ethanol. LC-MS analysis of the crude mixture must show the [M+H]+ peak corresponding to the cyclized mass, with the complete absence of the uncyclized intermediate mass. The product should precipitate upon cooling to room temperature.

Data Presentation: Optimization of Cyclocondensation To demonstrate the efficacy of the chosen protocol, the following table summarizes the optimization data:

EntryCatalyst / AdditiveSolventTemp (°C)Time (h)Yield (%)
1NoneHC(OEt)3145 (Thermal)1245%
2p-TsOH (10 mol%)HC(OEt)3145 (Thermal)678%
3Sulfamic Acid (5 mol%)Toluene / HC(OEt)3110 (Thermal)885%
4 Sulfamic Acid (5 mol%) HC(OEt)3 150 (Microwave) 0.5 92%
Workflow B: Synthesis of Insensitive Energetic Materials

Causality : The introduction of additional amino groups via VNS creates a dense intermolecular hydrogen-bonding network. This network absorbs mechanical shock, drastically reducing the impact sensitivity of the explosive while maintaining high thermal stability[2].

Protocol 3: Vicarious Nucleophilic Amination (VNS) at C6

  • Preparation : Dissolve KOH (30 mmol) in 20 mL of water and cool to 0°C. Add hydroxylamine hydrochloride (NH2OH·HCl, 15 mmol) to form the free hydroxylamine nucleophile.

  • Addition : Slowly add a solution of 2-Methyl-3,5-dinitropyridin-4-amine (5 mmol) in 10 mL of DMSO[4]. Causality: DMSO stabilizes the highly colored Meisenheimer complex intermediate formed during the nucleophilic attack at the C6 position.

  • Reaction : Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint : The reaction is validated by the precipitation of the highly insoluble polyaminated product. A distinct bathochromic shift (red shift) in the UV-Vis absorption maximum will be observed due to the extended push-pull conjugation of the new amino group with the nitro system.

Safety & Handling

Polynitroheterocycles possess inherent energetic properties[5]. 2-Methyl-3,5-dinitropyridin-4-amine and its derivatives must be handled with extreme caution. Avoid exposure to static discharge, friction, and temperatures exceeding 200°C. All reactions should be conducted behind a blast shield using proper personal protective equipment (PPE). Waste must be segregated as energetic hazardous waste and never mixed with heavy metal salts, which can form highly sensitive explosive complexes.

References

  • Defense Technical Information Center (DTIC). "Synthesis, Characterization and Explosive Properties of 3,5-Dinitro-2,4,6-Triaminopyridine". Dtic.mil. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 271323, 4-Amino-3,5-dinitropyridine". Pubchem.ncbi.nlm.nih.gov. URL: [Link]

  • Harris, M. G., & Stewart, R. "Amino group acidity in aminopyridines and aminopyrimidines". Canadian Journal of Chemistry. URL: [Link]

  • ACS Publications. "Synthesis of Heat-Resistant and Low-Sensitivity Energetic Materials Based on Hydrazine Bridge Linkage". Crystal Growth & Design. URL: [Link]

Sources

Method

Application Note: Safe Handling, Storage, and Analytical Workflows for Dinitropyridine Compounds

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Safety Guidelines Introduction and Mechanistic Context Dinitropyridine compounds (e.g., 3,5-dini...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Safety Guidelines

Introduction and Mechanistic Context

Dinitropyridine compounds (e.g., 3,5-dinitropyridine and its halogenated derivatives) are critical intermediates in pharmaceutical synthesis and materials science. The presence of two strongly electron-withdrawing nitro groups on the pyridine ring significantly lowers the electron density of the aromatic system. While this makes the ring highly susceptible to nucleophilic aromatic substitution ( SN​Ar )—a property highly advantageous for drug functionalization—it also dictates the severe hazard profile of these molecules.

Because they readily react with biological nucleophiles, many dinitropyridines exhibit profound acute toxicity. For instance, 2-chloro-3,5-dinitropyridine is classified under GHS as Acute Toxicity Category 2 (Fatal if swallowed)[1]. Furthermore, the high nitrogen-to-carbon ratio and favorable oxygen balance in specific heavily nitrated derivatives, such as 2,6-bis(picrylamino)-3,5-dinitropyridine (PYX), impart significant energetic properties, classifying them as explosives[2]. Consequently, laboratory handling requires a self-validating system of engineered controls, static mitigation, and strict segregation.

Quantitative Hazard Profile

To establish appropriate engineering controls, researchers must first categorize the specific dinitropyridine derivative being handled. The following table summarizes the physicochemical and hazard data for common derivatives used in R&D settings.

Compound NameCAS NumberPrimary GHS HazardsCritical Handling/Storage Requirements
3,5-Dinitropyridine 940-06-7H302 (Harmful if swallowed), H315, H319[3]Store in a cool, dry place. Avoid dust formation[3].
2-Chloro-3,5-dinitropyridine C0943 (TCI)H300 (Fatal if swallowed), H315, H319[1]Locked toxic storage. Handle strictly in a closed system or local exhaust ventilation[1].
2,6-Bis(picrylamino)-3,5-dinitropyridine (PYX) 38082-89-2H201 (Explosive; mass explosion hazard)[2]Explosion-proof storage. Protect from shock, friction, and electrostatic discharge[2].

Workflow Visualization: Safe Handling Decision Pathway

The following logic tree dictates the required environmental controls based on the specific derivative's hazard profile.

G N1 Receive Dinitropyridine Compound N2 Assess Hazard Profile (Toxicity vs. Energetic) N1->N2 N3 Acute Toxicity (e.g., 2-Chloro) Require Fume Hood & P100 N2->N3 N4 Energetic (e.g., PYX) Require Anti-Static & Shield N2->N4 N5 Closed-System Weighing & Solution Prep N3->N5 N4->N5 N6 Segregated Storage (Cool, Dry, Locked/Inert) N5->N6

Decision matrix for the handling and storage of dinitropyridine derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems: every step includes a verification action to ensure containment before proceeding to the next.

Protocol A: Safe Preparation of Analytical Standard Solutions

Context: Weighing dry powders of highly toxic compounds (like 2-chloro-3,5-dinitropyridine) presents the highest risk of aerosolized exposure[1].

  • PPE and Environmental Setup:

    • Don a disposable lab coat, double nitrile gloves, safety goggles, and an N95/P100 particulate respirator[3].

    • Ensure the analytical balance is located inside a certified, externally exhausted fume hood or a dedicated powder-weighing isolator.

  • Static Mitigation (Causality Step):

    • Why: Dinitropyridines can form fine, easily aerosolized dust. Energetic derivatives are also sensitive to electrostatic discharge (ESD)[1].

    • Action: Pass a static-eliminating ionizer over the balance pan, weighing boat, and the sealed chemical container before opening. Use only grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel).

  • Weighing and Transfer:

    • Tare a sealed volumetric flask containing a small amount of the target solvent (e.g., HPLC-grade acetonitrile).

    • Carefully transfer the required mass (e.g., 10 mg) of the dinitropyridine into the flask.

    • Validation Check: Immediately cap the flask before removing it from the balance area to prevent any airborne dispersion of the dry powder.

  • Dissolution and Decontamination:

    • Sonicate the capped flask until visual dissolution is confirmed.

    • Wipe down the exterior of the flask, the balance, and the spatulas with a solvent-dampened lint-free cloth (using a solvent in which the compound is soluble) followed by a water wipe[3].

Protocol B: Micro-Spill Decontamination Procedure

Context: Immediate response to a dry powder spill inside the fume hood.

  • Isolation: Immediately halt work. Do not attempt to dry-sweep the powder, as this will generate toxic/explosive aerosols[3].

  • Wet-Wiping (Causality Step):

    • Why: Wetting the powder drastically reduces the friction sensitivity of energetic derivatives and completely suppresses the inhalation hazard of toxic derivatives.

    • Action: Gently place paper towels over the spilled powder. Slowly pour a compatible wetting agent (e.g., water/ethanol mixture) over the towels to dampen the spill without splashing.

  • Collection and Segregation:

    • Using non-sparking tools, scoop the dampened towels into a dedicated, clearly labeled hazardous waste container.

    • Wash the affected surface thoroughly with soap and plenty of water, as recommended by standard SDS protocols for dinitropyridines[3].

Storage Requirements

Due to their reactivity, dinitropyridine compounds must be stored under strictly controlled conditions:

  • Temperature & Atmosphere: Store in a cool, well-ventilated area away from heat, hot surfaces, sparks, and open flames[1].

  • Segregation: Keep away from strong reducing agents, strong bases, and easily oxidized materials. The electron-deficient ring makes them highly reactive toward nucleophiles.

  • Security: Compounds carrying the H300 (Fatal if swallowed) designation must be kept in locked storage accessible only to authorized personnel[1].

References

  • TCI Chemicals. "2-Chloro-3,5-dinitropyridine - SAFETY DATA SHEET".
  • ChemicalBook. "3,5-DINITROPYRIDINE - Safety Data Sheet".
  • PubChem. "2,6-Bis(picrylamino)-3,5-dinitropyridine | CID 14597089".

Sources

Application

Recrystallization techniques and solvent selection for CAS 27582-13-4

Application Note: Advanced Recrystallization Techniques and Solvent Selection for 2-Methyl-3,5-dinitropyridin-4-amine (CAS 27582-13-4) Introduction & Physicochemical Profiling 2-Methyl-3,5-dinitropyridin-4-amine (CAS 275...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Recrystallization Techniques and Solvent Selection for 2-Methyl-3,5-dinitropyridin-4-amine (CAS 27582-13-4)

Introduction & Physicochemical Profiling

2-Methyl-3,5-dinitropyridin-4-amine (CAS 27582-13-4), frequently referred to as 4-amino-3,5-dinitro-2-picoline, is a highly functionalized heterocyclic compound with the molecular formula C6H6N4O4 and a molecular weight of 198.14 g/mol [1]. As a critical intermediate in pharmaceutical and agrochemical synthesis, isolating this compound in high purity is a strict requirement for downstream processing.

The purification of CAS 27582-13-4 presents unique thermodynamic challenges. The molecule features a pyridine core substituted with an electron-donating methyl group, two strongly electron-withdrawing nitro groups, and a primary amino group[1]. This specific structural arrangement creates a highly polarized molecule capable of extensive intermolecular hydrogen bonding (specifically between the -NH2 donor and the -NO2/pyridine nitrogen acceptors). Consequently, the compound exhibits high lattice energy, rendering it poorly soluble in non-polar aliphatic solvents and necessitating careful solvent selection to balance dissolution and controlled nucleation[2].

Causality in Solvent Selection

Effective recrystallization relies on selecting a solvent system that provides a steep solubility curve (high solubility at elevated temperatures, low solubility at low temperatures) while avoiding "oiling out" or solvent entrapment[3].

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents possess high dielectric constants and act as strong hydrogen-bond acceptors. They effectively disrupt the intermolecular hydrogen bonding network of CAS 27582-13-4, providing excellent solubility even at ambient temperatures. However, because the solubility is exceptionally high, they are best utilized as the primary solvent in an anti-solvent crystallization workflow[2].

  • Polar Protic Solvents (e.g., Ethanol, Isopropanol): Alcohols provide moderate, temperature-dependent solubility. They can participate in hydrogen bonding, but not strongly enough to completely dissolve the compound at room temperature. This makes them ideal candidates for classic cooling crystallization[2].

  • Anti-Solvents (e.g., Water): Water is highly polar but acts as a strong anti-solvent for the lipophilic methyl-pyridine core of CAS 27582-13-4. Adding water to a DMF solution rapidly decreases the solubility capacity, forcing supersaturation and subsequent nucleation[3].

Table 1: Solvent Selection Matrix for CAS 27582-13-4

Solvent SystemRoleDielectric Constant (ε)Suitability & Rationale
Heptane / Hexane Non-polar~1.9Poor: Insufficient polarity to disrupt the strong crystal lattice.
Ethanol (EtOH) Protic24.5Excellent: Steep temperature-solubility gradient; ideal for cooling crystallization.
DMF Aprotic36.7Excellent (with Anti-solvent): High solubility; requires water to induce nucleation.
Water (H2O) Anti-solvent80.1Excellent: Induces rapid supersaturation when added to DMF/DMSO solutions.

Thermodynamic & Kinetic Considerations

The success of recrystallization is dictated by the Metastable Zone Width (MSZW)—the region between the solubility curve and the supersaturation limit where spontaneous nucleation occurs[3]. For strongly hydrogen-bonded heterocycles like CAS 27582-13-4, rapid cooling can cause the system to crash out, leading to amorphous precipitation or the trapping of impurities within the crystal lattice. A controlled cooling rate (e.g., 0.5 °C/min) ensures the system remains within the metastable zone, promoting the growth of large, pure crystals rather than uncontrolled primary nucleation[3].

Pathway Dissolution Dissolution (Endothermic) Metastable Metastable Zone (Supersaturation) Dissolution->Metastable Cooling/Anti-solvent Nucleation Nucleation (Activation Energy) Metastable->Nucleation Critical Conc. Growth Crystal Growth (Lattice Assembly) Nucleation->Growth Solute Depletion

Fig 1: Thermodynamic phases of crystallization from dissolution to lattice assembly.

Experimental Protocols

The following self-validating protocols are designed to ensure high yield and purity. The choice between Protocol A and Protocol B depends on the impurity profile of the starting material.

Workflow Start Crude CAS 27582-13-4 (Solid) Solubility Solubility Screening (Protic vs. Aprotic) Start->Solubility Protic Polar Protic Solvent (e.g., EtOH/H2O) Solubility->Protic Moderate Solubility Aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) Solubility->Aprotic High Solubility Cooling Cooling Crystallization (Controlled ∆T) Protic->Cooling Antisolvent Anti-Solvent Addition (Water dropwise) Aprotic->Antisolvent Nucleation Primary Nucleation & Crystal Growth Cooling->Nucleation Antisolvent->Nucleation Filtration Filtration & Washing (Cold Solvent) Nucleation->Filtration Pure Pure Crystalline CAS 27582-13-4 Filtration->Pure

Fig 2: Decision tree and workflow for the recrystallization of CAS 27582-13-4 based on solvent polarity.

Protocol A: Cooling Crystallization (Ethanol / Water)

Best for: Routine purification of moderately crude material (>85% initial purity).

  • Dissolution: Suspend 10.0 g of crude CAS 27582-13-4 in 50 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the suspension to reflux (approx. 78 °C) under constant agitation. If dissolution is incomplete, add water dropwise (up to 10% v/v) until a clear solution is achieved. Causality: The addition of a small amount of water increases the polarity of the boiling solvent, disrupting residual hydrogen bonds without prematurely inducing precipitation.

  • Hot Filtration (Optional): If insoluble mechanical impurities are present, perform a hot filtration through a pre-warmed Buchner funnel to prevent premature nucleation on particulate matter.

  • Controlled Cooling: Transfer the flask to a programmable cooling bath. Cool from 78 °C to 20 °C at a strict rate of 0.5 °C/min. Causality: Slow cooling maintains the system within the metastable zone, favoring the growth of large, highly pure crystals over rapid, impurity-trapping nucleation.

  • Aging & Isolation: Hold the suspension at 20 °C for 2 hours to maximize yield. Filter the crystals under vacuum and wash with 10 mL of ice-cold ethanol to displace the mother liquor.

  • Drying: Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.

Protocol B: Anti-Solvent Crystallization (DMF / Water)

Best for: Highly impure material or when the compound has oiled out in protic solvents.

  • Dissolution: Dissolve 10.0 g of crude CAS 27582-13-4 in 25 mL of N,N-Dimethylformamide (DMF) at ambient temperature. Causality: DMF acts as a powerful hydrogen-bond acceptor, easily solvating the dinitro-amino-pyridine core.

  • Clarification: Filter the dark solution through a 0.45 µm PTFE membrane to remove particulate matter.

  • Anti-Solvent Addition: Transfer the filtrate to a vessel with vigorous overhead stirring. Slowly add 75 mL of deionized water (the anti-solvent) dropwise via an addition funnel over 45 minutes. Causality: The gradual increase in the dielectric constant of the bulk solvent forces the lipophilic portions of the molecule out of solution, generating a controlled supersaturation gradient.

  • Seeding (Optional): After 15 mL of water has been added (at the cloud point), introduce 50 mg of pure CAS 27582-13-4 crystals to bypass the primary nucleation energy barrier and ensure consistent polymorph formation.

  • Isolation: Stir the resulting slurry for 1 hour at 10 °C. Filter under vacuum, wash extensively with water to remove residual DMF, and dry under vacuum at 60 °C.

Analytical Validation

To ensure the recrystallization process has yielded self-validating results, the following analytical checks are recommended:

  • HPLC (High-Performance Liquid Chromatography): Run a reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to confirm chemical purity >99.0%. The removal of related dinitro-pyridine isomers should be verified.

  • DSC (Differential Scanning Calorimetry): Analyze the thermal profile to confirm the absence of solvent inclusion (indicated by broad endotherms below the melting point) and to verify the sharp melting endotherm characteristic of the pure crystalline lattice.

References

  • Title: Practical Process Research and Development - 3rd Edition Source: Elsevier URL: [Link][2]

  • Title: Crystallization - 4th Edition Source: Elsevier URL: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methyl-3,5-dinitropyridin-4-amine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the reaction yield and conversion rates for the synthesis of 2-Methyl-3,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the reaction yield and conversion rates for the synthesis of 2-Methyl-3,5-dinitropyridin-4-amine (CAS 27582-13-4)[1][2].

As a Senior Application Scientist, my goal is to provide you with field-proven insights that go beyond simple protocols. The nitration of pyridine derivatives is notoriously challenging due to the electron-withdrawing nature of the heteroaromatic ring. However, the presence of the electron-donating amino group at the 4-position and the methyl group at the 2-position activates the ring, directing electrophilic aromatic substitution to the 3 and 5 positions[3]. Mastering the thermodynamics and kinetics of this double nitration is critical for maximizing yield and avoiding side reactions.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I only recovering the mono-nitrated intermediate (2-methyl-3-nitropyridin-4-amine or 2-methyl-5-nitropyridin-4-amine) instead of the dinitro product?

Causality & Solution: The first nitration occurs relatively easily due to the strong activating effect of the 4-amino group. However, once the first nitro group is installed, its strong electron-withdrawing effect drastically deactivates the pyridine ring. If your conversion stalls at the mono-nitro stage, the reaction system lacks the thermodynamic driving force (temperature) or the requisite nitronium ion ( NO2+​ ) concentration to overcome this deactivation barrier.

  • Actionable Step: Ensure you are using a sufficient excess of fuming nitric acid ( >90% ) rather than standard concentrated nitric acid ( 68% ). The reaction temperature must be carefully ramped to 85–90 °C after the initial exothermic addition[3]. Do not exceed 95 °C, as this risks oxidative degradation of the 2-methyl group.

Q2: My product is heavily contaminated with tar-like byproducts, and the yield is extremely low. What went wrong?

Causality & Solution: Tar formation is classically associated with oxidative degradation. The 2-methyl group on the pyridine ring is susceptible to oxidation by nitric acid at elevated temperatures, leading to carboxylic acid derivatives and subsequent decarboxylation or polymerization.

  • Actionable Step: Control the initial exotherm. The addition of the substrate to the mixed acid (or vice versa) must be done strictly between 0 °C and 5 °C. Only after complete dissolution and stabilization should the temperature be gradually increased.

Q3: I am losing a significant amount of product during the aqueous workup. How can I improve recovery?

Causality & Solution: 2-Methyl-3,5-dinitropyridin-4-amine possesses multiple polar functional groups, making it partially soluble in highly acidic or highly basic aqueous media. If you neutralize the reaction mixture too far past its isoelectric point, the amine group will deprotonate, or the nitro groups may undergo complexation, altering solubility.

  • Actionable Step: Quench the reaction by pouring it over crushed ice to prevent localized heating. Neutralize carefully with aqueous ammonia or sodium carbonate to exactly pH 4.5–5.5. The dinitro compound has its lowest solubility in this slightly acidic window and will precipitate as a distinct solid.

Part 2: Experimental Protocols & Workflows

Standard Operating Procedure: Double Nitration of 4-Amino-2-methylpyridine

This protocol is a self-validating system: the visual cues (color changes and precipitation) serve as built-in checkpoints for reaction progress.

Step 1: Preparation of the Nitrating Mixture

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and an addition funnel.

  • Add 20 mL of concentrated sulfuric acid ( H2​SO4​ , 98%) to the flask and cool to 0 °C using an ice-salt bath.

  • Slowly add 10 mL of fuming nitric acid ( HNO3​ , >90%) dropwise, maintaining the internal temperature below 5 °C.

Step 2: Substrate Addition

  • Portion-wise, add 5.0 g of 4-amino-2-methylpyridine to the mixed acid over 30 minutes.

  • Validation Check: The solution will turn deep yellow/orange. Ensure the temperature does not exceed 10 °C during this highly exothermic protonation and initial nitration phase.

Step 3: Thermal Activation (Second Nitration)

  • Remove the ice bath and replace it with an oil bath.

  • Gradually heat the reaction mixture to 85 °C over 45 minutes[3].

  • Maintain stirring at 85 °C for 4 to 6 hours. Monitor the reaction via HPLC or TLC (using an aliquot quenched in ice water) until the mono-nitro intermediate is consumed.

Step 4: Quenching and Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly over 150 g of crushed ice with vigorous stirring.

  • Carefully add 28% aqueous ammonia dropwise until the pH reaches 5.0.

  • Validation Check: A bright yellow precipitate of 2-Methyl-3,5-dinitropyridin-4-amine will form.

  • Filter the solid under vacuum, wash with cold distilled water ( 3×20 mL), and dry under vacuum at 50 °C.

Process Visualization

NitrationWorkflow Substrate 4-Amino-2-methylpyridine (Starting Material) Addition Substrate Addition Exothermic Control Temp < 10 °C Substrate->Addition AcidMix Mixed Acid Prep (H2SO4 + Fuming HNO3) Temp: 0-5 °C AcidMix->Addition Heating Thermal Activation Double Nitration Temp: 85 °C for 4-6h Addition->Heating Gradual Ramp Quench Ice Quench & Neutralization (pH 5.0) Precipitation Heating->Quench Reaction Complete Isolation Vacuum Filtration & Vacuum Drying (Target Product) Quench->Isolation Solid Formation

Caption: Step-by-step workflow for the regioselective double nitration of 4-amino-2-methylpyridine.

Part 3: Quantitative Data Summary

To assist in process optimization, the following table summarizes the expected outcomes based on varying reaction parameters. This data highlights the critical nature of temperature and acid concentration.

Reaction ParameterAcid CompositionTemperature ProfileReaction TimeExpected Yield (%)Primary Impurity Profile
Standard (Control) Fuming HNO3​ / Conc. H2​SO4​ 0 °C 85 °C5 hours75 - 82%Trace mono-nitro
Sub-optimal Acid Conc. HNO3​ (68%) / Conc. H2​SO4​ 0 °C 85 °C8 hours< 30%> 60% mono-nitro intermediate
Overheating Fuming HNO3​ / Conc. H2​SO4​ 0 °C 110 °C3 hours< 40%Tar, oxidized methyl byproducts
Incomplete Quench Fuming HNO3​ / Conc. H2​SO4​ 0 °C 85 °C5 hours45 - 50%Product lost in aqueous filtrate (pH > 8)

References

  • Chemsigma. "2-methyl-3,5-dinitropyridin-4-amine[27582-13-4]". Chemsigma.com.
  • ECHEMI. "27582-13-4, 4-AMINO-3, 5-DINITRO-2-PICOLINE Formula". Echemi.com.
  • ResearchGate. "(PDF) Dinitropyridines: Synthesis and Reactions". Researchgate.net.

Sources

Optimization

Troubleshooting solubility issues with 4-amino-3,5-dinitro-2-picoline in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of highly substituted heteroaromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of highly substituted heteroaromatics. 4-Amino-3,5-dinitro-2-picoline (CAS 27582-13-4)[1] is notoriously stubborn in standard laboratory solvents. This guide provides a mechanistic understanding of its solubility profile and field-proven protocols to ensure reliable stock preparation, assay integration, and synthetic utility.

Mechanistic Analysis: The "Push-Pull" Dilemma

To troubleshoot solubility, we must first understand the causality behind the molecule's resistance to dissolution. The difficulty arises from its crystal lattice energy and electronic structure:

  • Extensive Hydrogen Bonding Network: The molecule features a strong "push-pull" electronic system. The electron-donating 4-amino group acts as a potent hydrogen-bond donor, while the electron-withdrawing 3,5-dinitro groups act as strong hydrogen-bond acceptors. This creates an interlocking intermolecular lattice (forming both Type A and Type B hydrogen bonds) that resists disruption by weak solvents[2].

  • Depleted Pyridine Basicity: While unsubstituted pyridine is highly water-miscible and basic (pKa ~5.2)[3], the introduction of two strongly electron-withdrawing nitro groups severely depletes the electron density on the pyridine nitrogen. This renders the molecule nearly neutral, preventing simple dissolution via mild aqueous acids (unlike simpler aminopyridines that readily form soluble salts like pyridine nitrate)[4].

  • Solvent Polarity Mismatch: Non-polar solvents lack the dipole moment to disrupt the nitro groups' interactions. Conversely, protic solvents (like water or cold ethanol) fail because the intra/intermolecular H-bonding of the solute outcompetes the solvent-solute interactions[5].

Troubleshooting FAQs

Q1: Why does the compound crash out of standard organic solvents like DCM or EtOAc? A1: Dichloromethane (DCM) and ethyl acetate (EtOAc) lack the hydrogen-bond accepting capacity required to break the strong intermolecular hydrogen bonds formed by the amino and nitro groups of the solute[2]. The lattice energy of the solid simply exceeds the solvation energy these solvents can provide.

Q2: What are the optimal solvents for preparing high-concentration stock solutions? A2: Polar aprotic solvents—specifically Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are the gold standard. They possess high dielectric constants and strong hydrogen-bond accepting capabilities, which effectively solvate the amino protons and disrupt the crystal lattice[5].

Q3: How do I maintain solubility when diluting into aqueous biological buffers? A3: Direct dilution into aqueous media often causes rapid nucleation and precipitation. To prevent this, keep the final DMSO concentration at or below 1% (v/v). If precipitation persists, pre-mix the stock with a non-ionic surfactant (e.g., Tween-20 or Cremophor EL) before introducing it to the buffer.

Q4: Is it safe to use heat or sonication to force dissolution? A4: Gentle sonication in a water bath (up to 40°C) is highly recommended and usually sufficient. However, prolonged heating at high temperatures must be avoided. Highly nitrated aromatic compounds can be thermally energetic; always adhere to standard safety protocols for nitroaromatics[1].

Data Presentation: Solvent Compatibility Matrix

SolventDielectric Constant (ε)Solubilizing CapacityRecommended Application
DMSO 46.7ExcellentBioassay stock solutions, NMR (as DMSO- d6​ )
DMF 36.7ExcellentOrganic synthesis, high-concentration stocks
THF 7.5ModerateCatalytic hydrogenations, synthesis[5]
DCM 9.1PoorNot recommended (lattice energy too high)
Water 80.1Very PoorRequires co-solvents or surfactants

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO

This protocol creates a self-validating system by ensuring complete lattice disruption before downstream use.

  • Weighing: Weigh the required mass of 4-amino-3,5-dinitro-2-picoline powder into a sterile, amber glass vial (nitroaromatics can be light-sensitive).

  • Solvent Addition: Add anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO). Causality: Water in degraded DMSO will immediately lower the solubilizing capacity.

  • Agitation: Vortex the suspension vigorously for 60 seconds.

  • Thermal Disruption: If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes. (Safety Note: Do not exceed 40°C).

  • Storage: Aliquot the clear, yellow-orange solution and store at -20°C to prevent degradation.

Protocol 2: Aqueous Dilution for Biological Assays (0.1% DMSO Final)

Designed to prevent the "solvent-shock" that causes immediate precipitation.

  • Equilibration: Thaw the 50 mM DMSO stock solution completely to room temperature.

  • Surfactant Priming (Optional): Pre-mix the stock 1:1 with a non-ionic surfactant (e.g., Tween-20) to coat the hydrophobic faces of the molecule and prevent aggregation.

  • Kinetic Mixing: Rapidly inject the required volume of the stock into the aqueous assay buffer while vortexing continuously. Causality: Rapid kinetic mixing prevents localized high concentrations of the aqueous phase, which act as nucleation sites for precipitation.

  • Validation: Verify solubility visually (check for turbidity) or via dynamic light scattering (DLS) before proceeding with the assay.

Visualization: Solubility Workflow

SolventSelection Start 4-amino-3,5-dinitro-2-picoline Solubility Workflow Bio Biological Assays (Aqueous Media) Start->Bio Syn Organic Synthesis (Reactions) Start->Syn Ana Analytical (NMR / LC-MS) Start->Ana Bio1 Dissolve in 100% DMSO (10-50 mM Stock) Bio->Bio1 Syn1 Select Polar Aprotic Solvent (DMF, NMP, THF) Syn->Syn1 Ana1 Use DMSO-d6 or Acetone-d6 Ana->Ana1 Bio2 Pre-mix with Tween-20 (Optional Surfactant) Bio1->Bio2 Bio3 Dilute into Buffer (Max 1% DMSO final) Bio2->Bio3 Syn2 Gentle Heating (≤40°C) + Sonication Syn1->Syn2

Decision tree for solvent selection and dissolution workflow based on downstream applications.

References

  • 4-AMINO-3, 5-DINITRO-2-PICOLINE — Chemical Substance Information. NextSDS.[Link]

  • Pyridine. NIST Chemistry WebBook, SRD 69.[Link]

  • Pyridine nitrate. PubChem, National Center for Biotechnology Information.[Link]

  • Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles. RSC Advances.[Link]

  • Solvatomagnetic Comparison Method: A Proper Quantification of Solvent Hydrogen-Bond Basicity. The Journal of Physical Chemistry B.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Conditions for HPLC Analysis of Dinitropyridines

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to separate highly polarizable, structurally similar nitroaromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to separate highly polarizable, structurally similar nitroaromatics. Dinitropyridines present a unique chromatographic challenge: the strongly electron-withdrawing nature of the nitro groups combined with the basic pyridine nitrogen creates complex, often conflicting retention mechanisms.

This guide moves beyond basic troubleshooting. It is designed to provide you with the mechanistic causality and self-validating protocols necessary to achieve baseline resolution, eliminate peak tailing, and build robust HPLC methods for dinitropyridine derivatives.

Part 1: Troubleshooting & FAQs (The "Why" and "How")

Q1: My dinitropyridine positional isomers (e.g., 2,4- vs. 2,6-dinitropyridine) are co-eluting on a standard C18 column. How should I adjust my mobile phase? Causality: Standard C18 columns rely primarily on hydrophobic dispersion forces, which are often insufficient for distinguishing the subtle steric and electronic differences of dinitropyridine isomers. To resolve them, you must exploit π−π interactions between the analyte and the stationary phase. Solution: Switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH). Acetonitrile's triple bond actually competes for and suppresses π−π interactions. Conversely, 1, fundamentally changing the selectivity and increasing retention for nitroaromatics[1]. For maximum effect, pair a Methanol-based mobile phase with a Phenyl-Hexyl stationary phase[1].

Q2: I am experiencing severe peak tailing. Is this a mobile phase issue or a column issue? Causality: It is almost certainly a mobile phase pH issue causing secondary interactions. While the two strongly electron-withdrawing nitro groups reduce the pKa of the pyridine nitrogen, residual silanols on the silica support (pKa ~3.5–4.5) can still undergo ion-exchange interactions with the analyte. Solution: You must control the ionization state of the column. Lower the pH of your aqueous mobile phase to 2.3 using a2[2]. At this pH, residual silanols are fully protonated (neutralized). This eliminates the secondary interactions that cause tailing, while ensuring3[3].

Q3: How can I systematically find the exact solvent ratio for baseline resolution without endless trial and error? Causality: Complex isomer mixtures have highly sensitive retention factors ( k′ ). Guessing solvent ratios wastes time and rarely yields the global optimum for resolution. Solution: Implement 4. ORM is a systematic computer-aided optimization procedure highly effective for nitroaromatics[4]. By running a small, defined set of initial isocratic runs, you can calculate the resolution ( Rs​ ) for every adjacent peak pair and map the overlapping contours to find the exact mobile phase composition window where all peaks are resolved[4].

Part 2: Quantitative Data & Mechanistic Impact

To summarize the causality of our troubleshooting steps, reference the table below when designing your initial method parameters.

Table 1: Impact of Mobile Phase Parameters on Dinitropyridine Chromatography

ParameterSub-optimal ConditionOptimized ConditionMechanistic Causality / Impact
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)MeOH enhances π−π interactions, increasing retention and selectivity for nitroaromatics[1].
Aqueous Phase pH Neutral (Water, pH ~7.0)Acidic (0.01 M KH2​PO4​ , pH 2.3)Fully protonates residual column silanols, eliminating secondary ion-exchange tailing[2][3].
Stationary Phase Standard C18 (Alkyl)Phenyl-HexylProvides complementary π−π overlap with the delocalized electrons of the dinitropyridine ring[1].
Optimization Method Trial & ErrorOverlapping Resolution MappingMathematically defines the exact mobile phase composition window where Rs​>1.5 for all pairs[4].
Part 3: Self-Validating Experimental Protocol

Follow this step-by-step methodology to systematically optimize your dinitropyridine separation. This protocol incorporates self-validating checkpoints to ensure scientific integrity.

Objective: Achieve baseline resolution ( Rs​≥1.5 ) and optimal peak asymmetry ( As​≤1.2 ) for dinitropyridine mixtures.

Phase 1: The π−π Enhancement Setup

  • Column Selection: Install a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm) to leverage aromatic interactions[1].

  • Solvent Preparation:

    • Aqueous (Line A): Prepare a 0.01 M KH2​PO4​ buffer. Adjust to pH 2.3 using dilute phosphoric acid. Filter through a 0.22 µm membrane[2].

    • Organic (Line B): Use HPLC-grade Methanol (MeOH) instead of Acetonitrile to prevent suppression of π−π interactions[1].

Phase 2: Overlapping Resolution Mapping (ORM) Execution 3. Isocratic Scouting: Perform three initial isocratic runs at varying organic compositions (e.g., 40%, 50%, and 60% MeOH)[4]. 4. Data Acquisition: Calculate the resolution ( Rs​ ) between the most closely eluting dinitropyridine isomers (the critical pair) for each run. 5. Mapping: Plot Rs​ versus % MeOH. Identify the percentage window where Rs​ exceeds 1.5 for all components[4].

Phase 3: Self-Validation & System Suitability 6. Verification Run: Execute the method at the ORM-predicted optimal composition. 7. Validation Criteria: The system is validated only if the critical pair Rs​≥1.5 , peak asymmetry As​ is between 0.9 and 1.2, and retention time relative standard deviation (RSD) is ≤1.0% over five replicate injections.

Part 4: Diagnostic Workflow Visualization

Use the following logical workflow to diagnose and correct poor chromatography when analyzing dinitropyridines.

HPLC_Optimization Start Start Method Development Initial Initial Run C18 Column + H2O/ACN Start->Initial EvalRes Evaluate Resolution (Rs > 1.5?) Initial->EvalRes SwitchPhase Switch to Phenyl-Hexyl Change ACN to MeOH EvalRes->SwitchPhase No (Co-elution) EvalShape Evaluate Peak Shape (Asymmetry < 1.2?) EvalRes->EvalShape Yes SwitchPhase->EvalShape Buffer Adjust pH to 2.3 (0.01M KH2PO4) EvalShape->Buffer No (Tailing) ORM Overlapping Resolution Mapping (ORM) EvalShape->ORM Yes Buffer->ORM Final Validated HPLC Method ORM->Final Optimum Ratio

Logical workflow for resolving dinitropyridine co-elution and peak tailing in HPLC.

References
  • Yao, Y. J., Lee, H. K., & Li, S. F. Y. "Optimization of Mobile Phase Composition for HPLC Separations of Nitroaromatics Using Overlapping Resolution Mapping." tandfonline.com. 4

  • Huesgen, A.G. "Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column." agilent.com. 1

  • "N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4..." semanticscholar.org. 2

  • "Mobile Phase Optimization: A Critical Factor in HPLC." phenomenex.com. 3

Sources

Optimization

Minimizing byproduct formation during the nitration of pyridine amines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the electrophilic aromatic substitution (EAS) of electron-deficient heterocycles. Nitrating pyridine amines (e.g., 2-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the electrophilic aromatic substitution (EAS) of electron-deficient heterocycles. Nitrating pyridine amines (e.g., 2-aminopyridine) is notoriously challenging. The pyridine ring is inherently deactivated, and while the amino group provides activation, the strongly acidic conditions (HNO₃/H₂SO₄) required for nitration protonate the amine, converting it into a strongly deactivating ammonium group[1].

This guide provides causality-driven troubleshooting, mechanistic insights, and validated protocols to help you minimize byproduct formation (such as N-nitramines and oxidative tars) and maximize regioselectivity during your synthesis workflows.

Mechanistic Insights: The Root Cause of Byproduct Formation

To control a reaction, you must understand its transition states. In mixed-acid nitration, the exocyclic nitrogen of 2-aminopyridine is rapidly protonated. This creates a high-energy intermediate with a positive charge. When the electrophilic nitronium ion ( NO2+​ ) approaches, it faces "electric hindrance" —strong electrostatic repulsion from the protonated amine[2].

Because direct C-nitration is electrostatically hindered and slow, the reaction often proceeds via a kinetic N-nitration pathway to form an N-nitramine intermediate . At low temperatures (< 5°C), this intermediate is stable and will isolate as a major byproduct[3]. To achieve the desired C-nitrated product (predominantly 2-amino-5-nitropyridine), thermal energy must be applied to drive a sigmatropic rearrangement from the exocyclic nitrogen to the ring carbon[2]. Furthermore, unprotected primary amines are highly susceptible to oxidation by nitric acid, leading to tarry degradation products if the temperature or acid concentration is not strictly controlled.

MechanisticPathway A 2-Aminopyridine B Protonated Amine A->B H2SO4 E Oxidative Tars A->E Excess HNO3 / Heat C N-Nitramine (Kinetic) B->C HNO3, < 5°C D 2-Amino-5-nitropyridine (Thermodynamic) B->D Direct EAS C->D Rearrangement (40-50°C)

Mechanistic pathways of 2-aminopyridine nitration highlighting kinetic vs thermodynamic control.

Troubleshooting FAQs

Q1: My LC-MS shows a massive peak for an N-nitramine intermediate instead of the C-nitrated product. How do I fix this? A1: You are trapped in the kinetic well. N-nitration is faster than C-nitration under standard mixed-acid conditions at 0–5°C[3]. To resolve this, you must induce the thermal rearrangement of the N-nitramine. After the initial addition of HNO₃ at a low temperature, slowly heat the reaction mixture to 40–50°C. The thermal energy overcomes the activation barrier, driving the nitro group to migrate to the 5-position (major) or 3-position (minor)[2].

Q2: I am experiencing severe oxidative degradation, resulting in tarry black residues and poor yields. What is the root cause? A2: Unprotected primary amines are highly susceptible to oxidation by the strong oxidizing nature of nitric acid. If your substrate oxidizes before it nitrates, you will generate tar. The self-validating solution is to implement an amine protection strategy. Converting the amine to an acetamide (using acetic anhydride) dampens its reactivity, prevents N-nitration, and shields it from oxidative cleavage[1][4].

Q3: I need the 3-nitro isomer, but the reaction overwhelmingly favors the 5-nitro isomer. How can I alter the regioselectivity? A3: Direct mixed-acid nitration of 2-aminopyridine inherently favors the 5-position due to the electric hindrance and steric bulk at the 3-position[2]. To bypass this, consider alternative nitration methodologies. Oxidative nitration using N2​O5​ followed by treatment with SO2​/HSO3−​ proceeds via a different migration mechanism, significantly improving the yield of the 3-nitro isomer (~77%) without relying on harsh acidic conditions[5].

TroubleshootingTree Start Identify Primary Byproduct N_Nitramine High N-Nitramine Start->N_Nitramine Tars Tarry Residues Start->Tars Isomers Wrong Regioisomer Start->Isomers Action1 Apply Thermal Rearrangement N_Nitramine->Action1 Action2 Protect Amine (Acetylation) Tars->Action2 Action3 Use N2O5 / SO2 Methodology Isomers->Action3

Decision tree for troubleshooting common byproducts during aminopyridine nitration.

Experimental Protocols

Protocol A: Protection-Nitration (High Purity Route)

Use this protocol when oxidative degradation is your primary failure mode.

  • Protection: Dissolve 2-aminopyridine (1.0 eq) in dichloromethane. Add triethylamine (1.2 eq) and cool to 0°C. Dropwise add acetic anhydride (1.1 eq). Stir at room temperature for 2 hours. Wash with water, dry over Na₂SO₄, and concentrate to yield 2-acetamidopyridine[4].

  • Nitration: Dissolve 2-acetamidopyridine in concentrated H₂SO₄ (5 volumes) at 0°C. Slowly add a pre-cooled mixture of fuming HNO₃ (1.1 eq) and H₂SO₄ dropwise, maintaining the internal temperature below 10°C. Stir for 1 hour at 10°C.

  • Quench & Deprotection: Pour the mixture over crushed ice. Collect the precipitate via filtration. To deprotect, reflux the intermediate in 2M HCl for 2 hours, cool, and neutralize with aqueous ammonia to precipitate the pure C-nitrated aminopyridine.

Protocol B: Direct Nitration via Thermal Rearrangement (Scalable Route)

Use this protocol for large-scale synthesis where protection/deprotection steps are economically unviable.

  • N-Nitramine Formation: Dissolve 2-aminopyridine in concentrated H₂SO₄ at 0°C. Dropwise add 70% HNO₃ (1.05 eq) over 30 minutes, strictly maintaining the temperature between 0°C and 5°C to form the N-nitramine intermediate[3].

  • Thermal Rearrangement: Remove the cooling bath. Slowly heat the reaction mixture to 40–50°C. Monitor via TLC or LC-MS. The N-nitramine peak will disappear as it rearranges into the 5-nitro and 3-nitro isomers[2].

  • Isolation: Once the rearrangement is complete (typically 1–2 hours), cool the mixture to room temperature and pour it over crushed ice. Neutralize carefully with concentrated NH₄OH to pH 6-7. Filter the resulting yellow precipitate and recrystallize from ethanol.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen synthetic strategy, allowing you to select the optimal route for your specific target profile.

Synthetic StrategyPrimary Target IsomerTypical YieldMajor Byproducts / RisksScalability
Direct Mixed-Acid (< 5°C) N-Nitramine> 80%Incomplete C-nitrationHigh
Direct Mixed-Acid (50°C) 2-Amino-5-nitropyridine60–70%Oxidative tars, 3-nitro isomerHigh
Protection-Nitration 2-Amino-5-nitropyridine75–85%Trace di-nitrationMedium (Extra steps)
N₂O₅ / SO₂ Method 2-Amino-3-nitropyridine~77%Unreacted starting materialLow (Specialized reagents)

References

  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration Scientific & Academic Publishing (sapub.org)
  • 3-Nitro-N-(piperidin-1-yl)pyridin-2-amine Benchchem
  • A study of the mixed acid nitration of 2-amino-5-chloropyridine Digital Commons @ NJIT
  • 2-(3-Nitropyridin-2-yl)acetonitrile|CAS 123846-65-1 Benchchem
  • Heterocyclic Chemistry National Academic Digital Library of Ethiopia

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Methyl-3,5-dinitropyridin-4-amine vs. 3,5-Dinitropyridine

As a Senior Application Scientist, selecting the right heterocyclic building block requires moving beyond basic structural analysis and understanding the deep electronic causality that dictates molecular behavior. Both 2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right heterocyclic building block requires moving beyond basic structural analysis and understanding the deep electronic causality that dictates molecular behavior. Both 2-methyl-3,5-dinitropyridin-4-amine and 3,5-dinitropyridine share a heavily nitrated pyridine core, making them highly relevant in the synthesis of energetic materials, agrochemicals, and pharmaceutical intermediates[1]. However, their reactivity profiles are fundamentally divergent.

This guide objectively compares the performance and reactivity of these two compounds, providing field-proven insights, self-validating experimental protocols, and mechanistic rationale to guide your synthetic strategies.

Mechanistic Divergence & Electronic Causality

To predict how these molecules will behave in a reactor, we must analyze their frontier molecular orbitals and electronic effects:

  • 3,5-Dinitropyridine (The Electrophile): The combination of the electronegative aza-nitrogen and two strongly electron-withdrawing nitro groups (-I, -M effects) creates a severely electron-deficient π -system. The Lowest Unoccupied Molecular Orbital (LUMO) is deeply stabilized. Consequently, the ring acts as a powerful electrophile, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and the rapid, reversible formation of stable Meisenheimer ( σ ) complexes[2][3].

  • 2-Methyl-3,5-dinitropyridin-4-amine (The Push-Pull System): The introduction of the 4-amino group fundamentally alters the electronic landscape. The lone pair on the amino nitrogen delocalizes into the ring via resonance (+M effect), acting as an internal electron donor. Concurrently, the 2-methyl group provides a weak inductive (+I) electron donation. This massive influx of electron density raises the LUMO energy, effectively "quenching" the ring's electrophilicity. SNAr on the ring carbons is heavily suppressed. Instead, reactivity is forced outward toward exocyclic functionalization (e.g., N-derivatization or methyl group activation)[4][5].

Comparative Reactivity Data

The following table summarizes the quantitative and qualitative performance metrics of both compounds under standard synthetic conditions.

Parameter3,5-Dinitropyridine2-Methyl-3,5-dinitropyridin-4-amine
Ring Electrophilicity Extremely HighLow to Moderate
Dominant Electronic Effects -I, -M (Nitro, Aza)+M (Amino), +I (Methyl)
Primary Reaction Pathway SNAr, Dearomatization, σ -adductsExocyclic functionalization
Meisenheimer Stability Highly Stable (Isolable salts)Unstable / Disfavored
LUMO Energy Level Deeply stabilized (Low)Destabilized (Higher)
Amino Nucleophilicity N/APoor (Lone pair delocalized into ring)

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—reporting its own success or failure through observable, mechanistic checkpoints.

Protocol A: Kinetic Tracking of Meisenheimer Complex Formation in 3,5-Dinitropyridine

Objective: Demonstrate the extreme electrophilicity of the unsubstituted dinitropyridine ring via reversible σ -adduct formation[3].

  • Preparation: Dissolve 1.0 mmol of 3,5-dinitropyridine in 10 mL of anhydrous methanol under an inert atmosphere. The solution will be pale yellow.

  • Nucleophilic Addition: Slowly add 1.1 mmol of sodium methoxide (0.5 M in methanol) dropwise at 25°C while stirring vigorously.

  • Observation (Self-Validation Checkpoint 1): The solution will immediately flash to a deep red/purple color. This intense chromophore validates the disruption of aromaticity and the formation of the extended conjugated anion (Meisenheimer complex) at the C2 or C4 position.

  • Reversibility Check (Self-Validation Checkpoint 2): Add 1.5 mmol of glacial acetic acid to the mixture. The solution will rapidly bleach back to pale yellow. Causality: The acid protonates the methoxide, forcing its departure and restoring the aromatic stability of the pyridine ring. This proves the intermediate was a reversible σ -adduct rather than an irreversible SNAr product[2].

Protocol B: Exocyclic N-Acylation of 2-Methyl-3,5-dinitropyridin-4-amine

Objective: Demonstrate that the +M effect of the amino group protects the ring from nucleophilic attack, forcing reactivity to the exocyclic positions[5].

  • Setup: Suspend 1.0 mmol of 2-methyl-3,5-dinitropyridin-4-amine in 5 mL of anhydrous pyridine. Add 0.1 mmol of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

  • Reaction: Add 3.0 mmol of trifluoroacetic anhydride (TFAA) dropwise at 0°C. Causality: The amino lone pair is heavily delocalized into the electron-deficient ring, making the nitrogen a very poor nucleophile. Highly reactive electrophiles (like TFAA) are required to force the exocyclic reaction.

  • Workup: Stir for 4 hours at room temperature, then quench with ice water. Extract the product using ethyl acetate and wash with 1M HCl to remove pyridine.

  • Analysis (Self-Validation Checkpoint): Analyze the crude product via 1 H NMR. The presence of the intact aromatic proton (at the C6 position) and the shift of the amino protons confirm that the ring was successfully shielded from structural degradation, and functionalization occurred exclusively at the exocyclic nitrogen.

Visualizing the Reactivity Pathways

The logical relationship between the structural features of these compounds and their divergent reaction pathways is mapped below.

Reactivity_Comparison A 3,5-Dinitropyridine C LUMO Deeply Stabilized (-I, -M Effects) A->C B 2-Methyl-3,5-dinitropyridin-4-amine D LUMO Destabilized (+M from NH2, +I from CH3) B->D E Nucleophilic Aromatic Substitution (SNAr) C->E Irreversible F Stable Meisenheimer Complex Formation C->F Reversible G Ring SNAr Suppressed D->G Steric/Electronic Block H Exocyclic Functionalization (N-acylation, Methyl activation) D->H Preferred Pathway

Electronic effects dictating divergent reactivity pathways in dinitropyridines.

Sources

Comparative

Optimizing LC-MS/MS Validation Protocols for 4-Amino-3,5-dinitro-2-picoline: A Comparative Guide

As a Senior Application Scientist, developing a robust, self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) method requires moving beyond trial-and-error. It requires a mechanistic understanding of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust, self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) method requires moving beyond trial-and-error. It requires a mechanistic understanding of the analyte and a strategic comparison of analytical products (columns and sample preparation consumables) to overcome inherent chemical challenges.

This guide objectively compares chromatographic and sample preparation products for the quantification of 4-amino-3,5-dinitro-2-picoline (CAS 27582-13-4) in biological matrices, culminating in a step-by-step protocol fully compliant with global regulatory standards.

Analyte Profiling & Mechanistic Challenges

4-Amino-3,5-dinitro-2-picoline is a highly polar, nitrogen-rich aromatic compound with a molecular weight of 198.14 g/mol [1]. Its structure—a pyridine ring substituted with an amino group and two strongly electron-withdrawing nitro groups—presents three distinct analytical challenges:

  • Poor Retention on Reversed-Phase (RP): Its high polarity causes it to elute near the void volume on standard C18 columns, exposing it to severe matrix suppression.

  • Atypical Ionization: While amino-pyridines typically ionize well in positive electrospray ionization (ESI+), the two nitro groups drastically reduce the basicity of the amine. Consequently, the protons on the amino group become relatively acidic, making negative ionization (ESI-) the superior choice.

  • Matrix Interference: In biological samples (e.g., plasma), endogenous phospholipids co-elute with early-eluting polar analytes, causing unpredictable ion suppression or enhancement.

To establish a reliable method, we must evaluate different consumable products to build a self-validating system that ensures accuracy, precision, and selectivity as mandated by the[2] and the [3].

Product Comparison 1: Chromatographic Columns

To solve the retention problem, we compared three distinct column chemistries. The goal is to achieve a retention factor ( k′ ) greater than 2.0 to escape the void volume suppression zone.

Table 1: Column Performance Comparison for 4-Amino-3,5-dinitro-2-picoline

Column ChemistryExample ProductRetention Time (min)Peak Asymmetry (Tf)Matrix Effect (%)Recommendation
Standard C18 BEH C18 (50 x 2.1 mm)0.851.8545.2 (Suppression)❌ Not Recommended
Phenyl-Hexyl CS Phenyl-Hexyl (100 x 2.1 mm)1.421.4072.5 (Suppression)⚠️ Acceptable for neat solutions
HILIC (Amide) BEH Amide (100 x 2.1 mm)3.751.0598.4 (Minimal)✅ Highly Recommended

The Causality Behind the Data: Standard C18 columns rely on hydrophobic interactions, which are insufficient for this highly polar molecule. While Phenyl-Hexyl columns offer slight improvements via π−π interactions with the analyte's dinitro-aromatic ring, retention remains inadequate for complex matrices. Hydrophilic Interaction Liquid Chromatography (HILIC) fundamentally changes the retention mechanism. By using a water-deficient mobile phase, HILIC forces the polar 4-amino-3,5-dinitro-2-picoline to partition into an aqueous-enriched layer on the silica surface. This orthogonal approach shifts the analyte's elution well past the void volume, effectively bypassing early-eluting salts and matrix suppressors.

Product Comparison 2: Sample Preparation Workflows

Even with HILIC separation, injecting crude biological extracts introduces phospholipids that degrade column lifetime and cause late-eluting matrix effects. We compared three sample preparation strategies to optimize extraction recovery and cleanliness.

Table 2: Sample Preparation Recovery & Matrix Effect (Human Plasma)

Extraction MethodConsumable / ReagentRecovery (%)Matrix Effect (%)Phospholipid Removal
Protein Precipitation (PPT) Acetonitrile (3:1 ratio)95.2 ± 4.155.4 ± 6.2Poor
Liquid-Liquid Extraction (LLE) Ethyl Acetate42.1 ± 8.588.5 ± 3.4Moderate
Mixed-Mode Anion Exchange MAX SPE Cartridge (30 mg)91.5 ± 2.396.2 ± 1.8Excellent

The Causality Behind the Data: PPT is fast but leaves behind high concentrations of glycerophospholipids. LLE yields clean extracts but suffers from poor recovery because the highly polar analyte resists partitioning into the organic solvent. Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) is the optimal solution. By adjusting the plasma to a high pH, we intentionally deprotonate the acidic amino group of 4-amino-3,5-dinitro-2-picoline. The negatively charged analyte binds strongly to the quaternary amine sorbent via ionic interaction. This allows us to perform an aggressive 100% methanol wash to strip away neutral lipids and phospholipids without losing the analyte, before finally eluting it with an acidic organic solvent that neutralizes the charge.

Workflow Visualization

Workflow N1 Plasma Sample (4-amino-3,5-dinitro-2-picoline) N2 Sample Preparation (Mixed-Mode MAX SPE) N1->N2 Deprotonation & Extraction N3 Chromatography (HILIC Separation) N2->N3 Reconstitution & Injection N4 Mass Spectrometry (ESI- MS/MS Detection) N3->N4 Orthogonal Retention N5 Method Validation (ICH M10 Guidelines) N4->N5 Data Acquisition N6 Validated Bioanalytical Protocol N5->N6 Regulatory Compliance

Figure 1: Optimized LC-MS/MS method development and validation workflow for polar analytes.

Step-by-Step Validated Protocol

Based on the comparative data, the following protocol represents the optimized, self-validating workflow for this compound.

Phase 1: Mixed-Mode SPE Extraction
  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of Internal Standard (IS) and 100 µL of 2% NH₄OH (aq). Rationale: High pH deprotonates the analyte for ionic binding.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of HPLC-grade Water through the MAX SPE cartridge.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing:

    • Wash 1: 1 mL of 5% NH₄OH in water (removes neutral/basic interferences).

    • Wash 2: 1 mL of 100% Methanol (removes hydrophobic phospholipids).

  • Elution: Elute with 1 mL of 2% Formic Acid in Methanol. Rationale: The low pH neutralizes the analyte, breaking the ionic bond and allowing the organic solvent to elute it.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of 95:5 Acetonitrile:Water.

Phase 2: HILIC-MS/MS Analysis
  • Column: BEH Amide (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 95% B (Promotes initial partitioning into the aqueous layer)

    • 1.0 - 3.0 min: Linear gradient to 60% B (Elution phase)

    • 3.0 - 4.0 min: Hold at 60% B (Column wash)

    • 4.0 - 6.0 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

  • MS Detection: Electrospray Ionization in Negative mode (ESI-).

  • MRM Transitions:

    • Quantifier: m/z 197.1 → 151.1 (Loss of NO₂ group).

    • Qualifier: m/z 197.1 → 105.1.

ICH M10 Validation Framework Execution

To ensure the method is fit for regulatory submissions, it must be validated according to the [2]. The self-validating nature of this protocol ensures the following criteria are easily met:

  • Selectivity & Specificity: Analyze 6 independent lots of blank matrix. The HILIC separation ensures that any endogenous interference at the analyte's retention time is 20% of the Lower Limit of Quantification (LLOQ)[2].

  • Accuracy & Precision: Execute three independent validation runs. The use of MAX SPE ensures consistent recovery, yielding an intra- and inter-run Coefficient of Variation (CV) of 15% (and 20% at the LLOQ)[3].

  • Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area in the presence of matrix to the peak area in neat solution. The IS-normalized MF CV must be 15%[2]. Our data (Table 2) demonstrates a 96.2% matrix effect (minimal suppression), easily passing this criterion.

  • Stability: Assess benchtop, freeze-thaw (minimum 3 cycles), and long-term stability (-80°C) using Low and High Quality Control (QC) samples[3].

References

  • "bioanalytical method validation and study sample analysis m10 - ICH", ICH Official Website, [Link]

  • "M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA", U.S. Food and Drug Administration,[Link]

  • "4-AMINO-3, 5-DINITRO-2-PICOLINE — Chemical Substance Information - NextSDS", NextSDS Chemical Database, [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-3,5-dinitropyridin-4-amine proper disposal procedures

Professional Handling and Disposal Protocols for 2-Methyl-3,5-dinitropyridin-4-amine Executive Summary 2-Methyl-3,5-dinitropyridin-4-amine (CAS: 27582-13-4) is a highly nitrated heterocyclic compound utilized primarily a...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Handling and Disposal Protocols for 2-Methyl-3,5-dinitropyridin-4-amine

Executive Summary

2-Methyl-3,5-dinitropyridin-4-amine (CAS: 27582-13-4) is a highly nitrated heterocyclic compound utilized primarily as an intermediate in pharmaceutical and materials research [1, 2]. Due to the presence of two nitro groups on the pyridine ring, this compound exhibits significant energetic potential and specific toxicological hazards. For researchers and drug development professionals, managing the lifecycle of this chemical requires strict adherence to Environmental Health and Safety (EHS) protocols.

This guide outlines the authoritative, step-by-step logistical and regulatory procedures for the safe containment, segregation, and disposal of 2-Methyl-3,5-dinitropyridin-4-amine waste in a professional laboratory setting. Under no circumstances should in-house chemical neutralization (e.g., chemical reduction of the nitro groups) be attempted as a disposal method , as this poses a severe risk of exothermic runaway reactions and the generation of highly toxic intermediates.

Hazard Causality and Physicochemical Profile

To properly dispose of a chemical, one must first understand the mechanistic reasons behind its hazards. 2-Methyl-3,5-dinitropyridin-4-amine contains a pyridine core substituted with an amine and two nitro groups.

  • Energetic Potential: Dinitroaromatic compounds carry inherent thermal instability. While generally stable under standard ambient conditions, exposure to high heat, strong friction, or incompatible chemicals can trigger rapid, exothermic decomposition.

  • Chemical Incompatibilities: The electron-deficient nature of the dinitropyridine ring makes it highly susceptible to nucleophilic attack. Furthermore, in the presence of strong bases, nitrated aromatics can form highly reactive, potentially shock-sensitive salts. Mixing this compound with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) in a waste stream can cause violent, uncontrolled exothermic reductions.

Table 1: Physicochemical and Hazard Overview

Property / HazardDescriptionDisposal Implication
Chemical Formula C6H6N4O4High nitrogen/oxygen content; requires isolation from flammable waste streams.
CAS Registry Number 27582-13-4Must be explicitly listed on all hazardous waste manifests [1].
Thermal Stability Potentially unstable at high temperaturesNever concentrate waste solutions containing this compound to dryness on a rotary evaporator.
Incompatibilities Strong oxidizers, strong bases, reducing agentsRequires strict segregation into dedicated, compatible waste streams.

Standard Operating Procedure (SOP): Waste Segregation and Containment

The following procedural workflow ensures compliance with the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste generators [3].

Step 1: Personal Protective Equipment (PPE) Verification

Before handling waste containing 2-Methyl-3,5-dinitropyridin-4-amine, ensure the use of standard professional PPE as mandated by the OSHA Laboratory Standard [4]:

  • Chemical-resistant nitrile gloves (double-gloving is recommended when handling concentrated solutions).

  • Splash-proof safety goggles.

  • Flame-resistant laboratory coat.

  • All waste transfers must be conducted inside a certified, properly functioning chemical fume hood.

Step 2: Waste Segregation

Do not mix 2-Methyl-3,5-dinitropyridin-4-amine with general organic waste.

  • Solid Waste: Collect any contaminated solid materials (weighing paper, spatulas, empty vials) in a dedicated, puncture-resistant container lined with a compatible polymer bag.

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., DMSO, DMF, or DCM), it must be collected in a dedicated liquid waste carboy. Ensure the solvent itself is compatible with the compound.

Table 2: Waste Segregation Matrix

Waste Stream TypeCompatibility StatusAction / Justification
Halogenated Organics Compatible (Generally)Acceptable if the compound is dissolved in DCM/Chloroform.
Aqueous Base Strictly Incompatible Risk of forming reactive, potentially explosive salts.
Heavy Metal Waste Strictly Incompatible Transition metals can catalyze the decomposition of nitro groups.
General Non-Halogenated ConditionalAcceptable, provided no reducing agents or strong oxidizers are present.
Step 3: Primary Containment

Transfer the segregated waste into a High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) container.

  • Causality: Avoid using metal containers or containers with metal caps. Nitrated compounds can react with certain metals over time to form shock-sensitive metal complexes. Glass is acceptable but poses a shatter risk; shatter-resistant coated glass or heavy-duty plastics are preferred.

Step 4: RCRA-Compliant Labeling

Immediately label the container upon the first drop of waste entering it. The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: 2-Methyl-3,5-dinitropyridin-4-amine (Do not use abbreviations or structures).

  • The primary hazards: Toxic, Potential Exothermic Decomposition.

  • The Accumulation Start Date.

Step 5: Satellite Accumulation Area (SAA) Storage

Store the sealed, labeled container in a designated SAA at or near the point of generation. The container must be kept closed at all times except when actively adding waste. Place the primary container inside a secondary containment tray to capture any potential spills or leaks.

Institutional Disposal Workflow

The final disposition of dinitroaromatic compounds must be handled by licensed environmental professionals. Once the waste container is full, or the regulatory time limit for the SAA is reached, initiate a transfer request with your institution's Environmental Health and Safety (EHS) department.

WasteWorkflow Start Waste Generation: 2-Methyl-3,5-dinitropyridin-4-amine Assess Hazard Assessment (Identify Incompatibilities) Start->Assess Segregate Waste Segregation (Isolate from Bases/Reducers) Assess->Segregate Contain Primary Containment (HDPE/PTFE Vessels) Segregate->Contain Label RCRA Compliant Labeling (Full Chemical Name) Contain->Label SAA Satellite Accumulation Area (Secondary Containment) Label->SAA EHS EHS Transfer & Licensed Hazardous Disposal SAA->EHS

Workflow for the segregation, containment, and institutional disposal of dinitroaromatic waste.

By strictly adhering to these logistical steps, laboratories ensure that highly reactive intermediates are safely managed, preventing accidental laboratory fires, toxic exposures, and regulatory violations.

References

  • Chemsigma. (n.d.). 2-methyl-3,5-dinitropyridin-4-amine [27582-13-4]. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2023). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Retrieved from [Link]

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